molecular formula C15H12ClN5O B2489182 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide CAS No. 1448130-33-3

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2489182
CAS No.: 1448130-33-3
M. Wt: 313.75
InChI Key: XVGCFPSVYTVSJF-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12ClN5O and its molecular weight is 313.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazole and pyrimidine moiety, which are known for their biological relevance. The molecular formula is C_{14}H_{13ClN_4 with a molecular weight of approximately 284.73 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to imidazole and pyrimidine derivatives. For instance, derivatives similar to this compound have shown promising antifungal activity against various strains of Candida. A study indicated that certain imidazole derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole, a standard antifungal agent, suggesting enhanced efficacy .

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that imidazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. For example, studies have demonstrated that pyrimidine derivatives exhibit cytotoxic effects against different cancer cell lines, with IC50 values indicating potent activity . The SAR analysis suggests that modifications in the phenyl ring can lead to increased cytotoxicity.

3. Antimicrobial Activity

This compound has been evaluated for its antibacterial properties as well. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values in the low microgram per milliliter range . This suggests potential as a lead compound in developing new antimicrobial agents.

Case Study 1: Antifungal Efficacy

A series of studies synthesized various imidazole-pyrimidine derivatives and evaluated their antifungal activity against Candida albicans. One derivative demonstrated an MIC value of 1.7 ± 1.4 μg/mL, outperforming fluconazole significantly . This highlights the potential for developing new antifungal agents based on this structural framework.

Case Study 2: Antitumor Mechanisms

In vitro studies on cancer cell lines revealed that certain derivatives inhibited cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the phenyl ring : Electron-withdrawing groups such as chlorine enhance biological activity.
  • Imidazole and pyrimidine moieties : Essential for maintaining activity across different biological targets.
CompoundStructureBiological ActivityIC50/MIC
1StructureAntifungal1.7 μg/mL
2StructureAntitumorIC50 < 5 μM

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-4-2-1-3-11(12)7-15(22)20-13-8-14(19-9-18-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGCFPSVYTVSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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